molecular formula C10H10F3NO4 B15340288 3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol

3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol

Cat. No.: B15340288
M. Wt: 265.19 g/mol
InChI Key: JMGTYGNKPXGWDQ-UHFFFAOYSA-N
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Description

3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides, amines, and thiolates.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and increase its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanol: Similar structure but with an ethanol backbone.

    3-(3-Nitro-5-(trifluoromethyl)phenoxy)butanol: Similar structure but with a butanol backbone.

    3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-2-ol: Similar structure but with a secondary alcohol group.

Uniqueness

3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol is unique due to the combination of the nitro group, trifluoromethyl group, and phenoxy group on a propanol backbone. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced metabolic stability, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO4

Molecular Weight

265.19 g/mol

IUPAC Name

3-[3-nitro-5-(trifluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H10F3NO4/c11-10(12,13)7-4-8(14(16)17)6-9(5-7)18-3-1-2-15/h4-6,15H,1-3H2

InChI Key

JMGTYGNKPXGWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCCCO)C(F)(F)F

Origin of Product

United States

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